

# Commercial Sourcing and Synthesis of Tert-butyl 7-hydroxyheptanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 7-hydroxyheptanoate*

Cat. No.: *B1465209*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a representative synthesis protocol for **Tert-butyl 7-hydroxyheptanoate** (CAS No: 86013-78-7). This bifunctional linker, featuring a terminal hydroxyl group and a tert-butyl protected carboxyl group, is utilized in the synthesis of more complex molecules, including PROTACs and other chemical probes. The information herein is intended to assist researchers in sourcing this reagent and understanding its preparation.

## Chemical Properties and Identification

Parameter	Value	Reference
CAS Number	86013-78-7	[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>3</sub>	[1][3][5]
Molecular Weight	202.29 g/mol	[3][5]
IUPAC Name	tert-butyl 7-hydroxyheptanoate	[2][6]
InChI Key	PKTFZBMGJHDRNG-UHFFFAOYSA-N	[2][4][6]
Physical Form	Liquid	[2][6]

## Commercial Supplier Overview

**Tert-butyl 7-hydroxyheptanoate** is available from several commercial suppliers, catering to research and development quantities. Purity levels are typically  $\geq 95\%$ . The following table summarizes key information from a selection of vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Product/Catalog No.	Purity	Available Quantities	Storage Temp.
BroadPharm	BP-28093	>95% (Inquire for GMP)	1g, 2g, 5g, Custom	-20°C <sup>[1]</sup>
MedchemExpress	HY-W015303	>98%	100mg, 250mg	(Not Specified)
ChemScene	CS-0527208	95%	(Inquire)	4°C <sup>[2]</sup>
BLD Pharm	BD111559	$\geq 95\%$	(Inquire)	2-8°C <sup>[3]</sup>
Ambeed	ambh97f04574	98%	(Inquire)	2-8°C <sup>[6]</sup>

## Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like **Tert-butyl 7-hydroxyheptanoate** for a research project involves several logical steps, from initial identification to final documentation. The following diagram illustrates a typical procurement workflow.

Fig 1. A typical workflow for procuring research chemicals.

## Representative Synthesis Protocol

While commercial suppliers provide direct access to **Tert-butyl 7-hydroxyheptanoate**, understanding its synthesis can be valuable for custom applications or scaled-up needs. A common method for preparing tert-butyl esters is the direct esterification of the corresponding carboxylic acid with tert-butyl alcohol. The following represents a general, literature-informed protocol for this transformation.

Reaction: 7-hydroxyheptanoic acid + tert-butanol  $\rightarrow$  **Tert-butyl 7-hydroxyheptanoate**

## Materials:

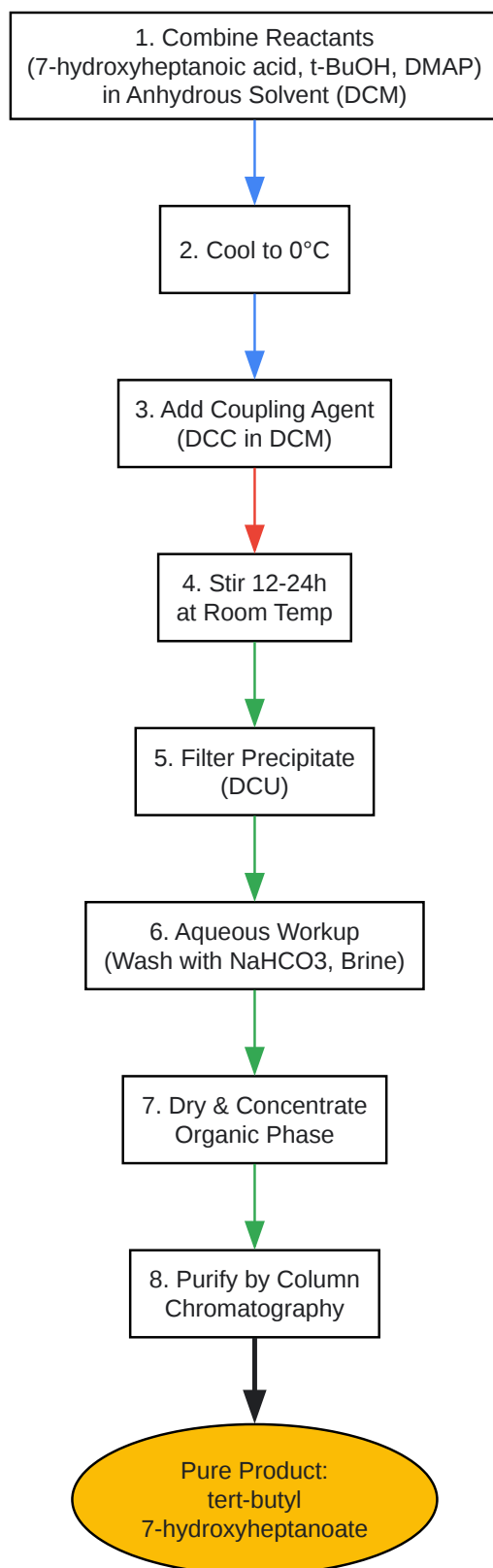
- 7-hydroxyheptanoic acid
- tert-Butanol (in excess, serves as reactant and solvent)
- Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
- 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-hydroxyheptanoic acid (1.0 eq), a catalytic amount of DMAP (e.g., 0.1 eq), and anhydrous DCM.
- **Reagent Addition:** Add excess tert-butanol (e.g., 3-5 eq) to the stirred solution. Cool the mixture to  $0^\circ\text{C}$  in an ice bath.
- **Coupling:** In a separate flask, dissolve DCC (e.g., 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at  $0^\circ\text{C}$ . A white precipitate (dicyclohexylurea, DCU) will form.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

- Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated  $\text{NaHCO}_3$  solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **Tert-butyl 7-hydroxyheptanoate**.

The following diagram illustrates the key stages of this synthesis workflow.



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Fig 2. Workflow for the synthesis of **Tert-butyl 7-hydroxyheptanoate**.

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